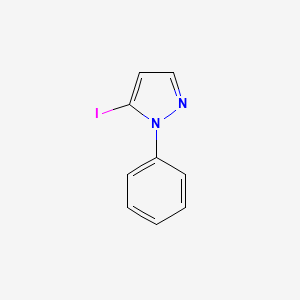

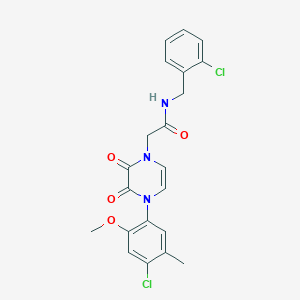

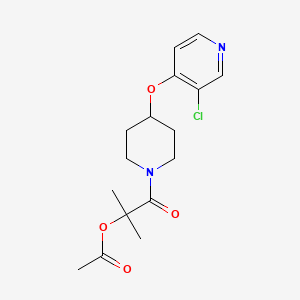

![molecular formula C11H11N3OS B2650091 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine CAS No. 338414-14-5](/img/structure/B2650091.png)

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 338414-14-5 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-(1-nitrosoethyl)-N-phenyl-1H-1lambda3-thiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-8,16H,1H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.3 . The compound is stored at temperatures between 28 C .科学的研究の応用

Heterocyclic Tautomerism and Crystal Structures

The study of heterocyclic compounds, including derivatives of 1,3-thiazol-2-amine, reveals insights into their tautomerism and crystal structures. Research on 2-amino-1,3-thiazolidin-4-one derivatives, closely related to 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine, shows the significance of tautomerism in determining the physicochemical properties and crystal packing of such compounds. This knowledge is crucial for understanding their reactivity and potential applications in materials science and pharmaceuticals (Gzella et al., 2014).

Synthesis of Thiazolopyrimidine Derivatives

The synthesis of thiazolopyrimidine derivatives via three-component condensations demonstrates the versatility of thiazole compounds in creating complex molecular architectures. This process, which involves ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes, leads to the formation of various thiazolopyrimidine carboxylates. Such methodologies highlight the potential for developing novel compounds with applications in medicinal chemistry and drug design (Vasilkova et al., 2020).

Noncovalent Interactions in Thiadiazole Derivatives

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offers insights into the molecular basis of these compounds' stability and reactivity. Quantitative assessments of intra- and intermolecular interactions, such as hydrogen bonding and pi-pi interactions, provide valuable information for the design of molecules with desired physical and chemical properties. This research is applicable in materials science, pharmaceuticals, and supramolecular chemistry (El-Emam et al., 2020).

Functional Modification of Hydrogels

Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including thiazole derivatives, demonstrates the application of these compounds in creating materials with enhanced properties. Such modified hydrogels exhibit increased swelling and thermal stability, making them suitable for various applications in biomedical engineering, drug delivery systems, and tissue engineering (Aly et al., 2015).

Antimicrobial Activities of Thiazole Derivatives

The synthesis and evaluation of thiazole and their fused derivatives for antimicrobial activities underline the potential of these compounds in addressing the need for new antimicrobial agents. Such studies not only contribute to the understanding of the structure-activity relationship but also pave the way for the development of novel therapeutics to combat resistant microbial strains (Wardkhan et al., 2008).

特性

IUPAC Name |

(NE)-N-[1-(2-anilino-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCNCROOIUEREQ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

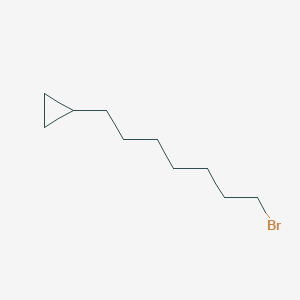

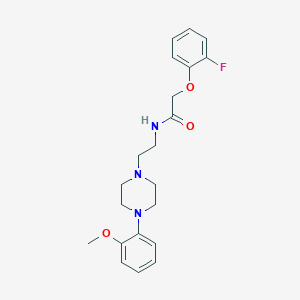

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)

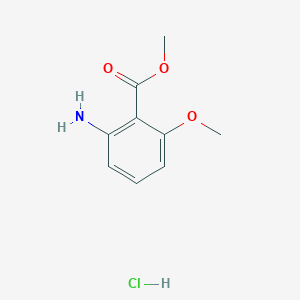

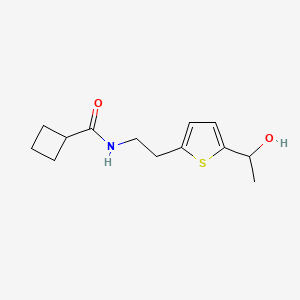

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

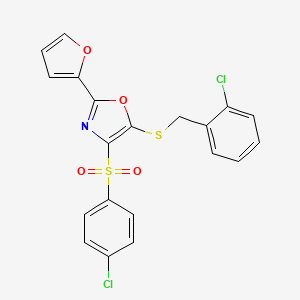

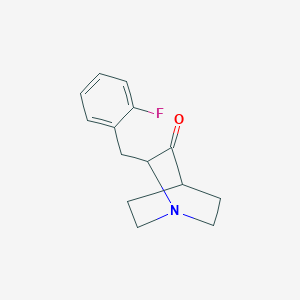

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)

![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)